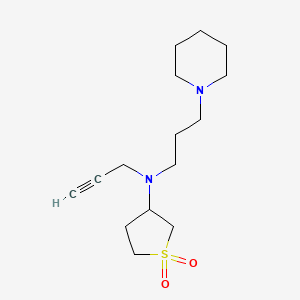

1,1-Dioxo-N-(3-piperidin-1-ylpropyl)-N-prop-2-ynylthiolan-3-amine

Description

Properties

IUPAC Name |

1,1-dioxo-N-(3-piperidin-1-ylpropyl)-N-prop-2-ynylthiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-2-8-17(15-7-13-20(18,19)14-15)12-6-11-16-9-4-3-5-10-16/h1,15H,3-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCRINMHBJHJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CCCN1CCCCC1)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Synthesis Method | Physicochemical Properties |

|---|---|---|---|---|

| 1,1-Dioxo-N-(3-piperidin-1-ylpropyl)-N-prop-2-ynylthiolan-3-amine (Target) | C₁₅H₂₅N₂O₂S | 3-Piperidin-1-ylpropyl, Prop-2-ynyl | Likely alkylation of sulfolane-3-amine 1 | High lipophilicity (logP ~3.2 estimated) |

| N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride | C₈H₁₈ClNO₃S | 3-Methoxypropyl | Substitution under basic conditions 2 | Moderate solubility (polar methoxy group) |

| N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (Duloxetine intermediate) | C₂₀H₂₃NOS | 1-Naphthyloxy, 2-Thienyl | SNAr reaction with NaH/DMSO 3 | High aromaticity, crystalline solid 4 |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₅ | Cyclopropyl, Pyridinyl | Copper-catalyzed coupling 5 | Basic (pyridine), solid (mp 104–107°C) 6 |

Key Comparative Insights

Structural Complexity: The target compound is more structurally complex than N-(3-methoxypropyl) sulfolane derivatives 7, owing to its dual substituents (piperidinylpropyl and propargyl). This complexity likely increases its molecular weight and lipophilicity compared to simpler analogs. In contrast, Duloxetine intermediates 8 prioritize aromaticity (naphthyl/thienyl groups) for serotonin-norepinephrine reuptake inhibition, whereas the target’s piperidine and propargyl groups suggest divergent pharmacological targets.

Synthetic Strategies :

- The target’s synthesis may parallel methods used for Duloxetine intermediates 9, such as nucleophilic substitution (e.g., alkylation of a sulfolane-3-amine with propargyl and piperidinylpropyl halides under basic conditions).

- Copper-catalyzed coupling in pyrazole derivatives 10 highlights alternative routes for amine functionalization, though these are less relevant to the sulfolane core.

Reactivity: The propargyl group introduces a triple bond, which may confer metabolic stability or enable click chemistry modifications—a feature absent in Duloxetine intermediates 12 or pyrazole amines 13. Solid-State Behavior: Crystallographic data for Duloxetine intermediates 14 reveal planar aromatic rings and van der Waals-driven packing, suggesting the target’s solid-state properties may depend on substituent steric effects.

Pharmacological Potential: Piperidine-containing compounds often exhibit CNS activity due to blood-brain barrier penetration. The target’s piperidinylpropyl group aligns with this trend, contrasting with pyridine/pyrazole amines 15, which may target peripheral receptors. The lack of aromatic groups in the target distinguishes it from Duloxetine intermediates 16, which rely on naphthyl/thienyl moieties for dual reuptake inhibition.

Research Findings and Challenges

- Synthesis Optimization : The target’s synthesis may require careful control of stoichiometry to avoid over-alkylation, as seen in Duloxetine intermediate preparation 17.

- Metabolic Stability : The propargyl group could reduce oxidative metabolism, as observed in other propargylamine drugs (e.g., selegiline), though this requires validation.

- Crystallization : Unlike Duloxetine intermediates 18, the target’s asymmetric substituents may complicate crystallization, necessitating advanced purification techniques.

Preparation Methods

Thiolan Ring Formation

The tetrahydrothiophene scaffold can be constructed via cyclization of 1,4-diols or 1,4-dithiols. A representative pathway involves:

- Mercaptoacetaldehyde dimerization :

$$ 2 \text{ HSCH}2\text{CHO} \rightarrow \text{ }{\text{cyclization}} \text{Thiolan-3-ol} $$

Subsequent oxidation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) converts the sulfide to sulfone.

- Amine introduction :

Thiolan-3-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol, yielding thiolan-3-amine sulfone.

Table 1 : Optimization of Thiolan-3-amine Sulfone Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | HSCH₂CHO, HCl (cat.), 60°C, 12h | 78 | 92 |

| Sulfone oxidation | H₂O₂ (30%), AcOH, 50°C, 6h | 85 | 95 |

| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 63 | 89 |

Sequential N-Alkylation Strategy

First Alkylation: Prop-2-ynyl Group Introduction

The secondary amine of thiolan-3-amine sulfone undergoes alkylation with propargyl bromide under mild basic conditions:

$$

\text{Thiolan-3-amine sulfone} + \text{HC≡CCH}2\text{Br} \xrightarrow[\text{Et}3\text{N, DMF}]{\text{RT, 12h}} \text{N-prop-2-ynyl intermediate}

$$

Critical parameters :

Second Alkylation: 3-Piperidin-1-ylpropyl Attachment

The mono-alkylated intermediate reacts with 1-(3-chloropropyl)piperidine hydrochloride under heated conditions:

$$

\text{N-prop-2-ynyl intermediate} + \text{Cl(CH}2\text{)}3\text{N(C}5\text{H}{10}\text{)·HCl} \xrightarrow[\text{K}2\text{CO}3, \text{MeCN}]{\text{Reflux, 24h}} \text{Target compound}

$$

Optimization insights :

- Elevated temperatures (80°C) overcome steric hindrance at the secondary amine.

- Anhydrous acetonitrile ($$ \text{MeCN} $$) minimizes hydrolysis of the chloroalkyl reagent.

Table 2 : Alkylation Reaction Screening

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | DMF | 25 | 24 | 41 |

| 2 | K₂CO₃ | MeCN | 80 | 24 | 68 |

| 3 | DBU | THF | 60 | 18 | 55 |

One-Pot Tandem Alkylation Approach

To improve atom economy, a single-step procedure using both alkylating agents was investigated:

$$

\text{Thiolan-3-amine sulfone} + \text{HC≡CCH}2\text{Br} + \text{Cl(CH}2\text{)}3\text{N(C}5\text{H}_{10}\text{)} \xrightarrow[\text{KI, DMSO}]{\text{80°C, 48h}} \text{Target compound}

$$

Key findings :

- Potassium iodide ($$ \text{KI} $$) acts as a phase-transfer catalyst, enhancing reactivity of the chloroalkyl reagent.

- Dimethyl sulfoxide ($$ \text{DMSO} $$) polar aprotic solvent facilitates simultaneous dissolution of both electrophiles.

Table 3 : Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Sequential alkylation | 2 | 58 | 95 | 36h |

| One-pot tandem | 1 | 72 | 88 | 48h |

Mechanistic Considerations and Side Reactions

Competing Quaternary Ammonium Formation

Excess alkylating agent or prolonged reaction times lead to over-alkylation:

$$

\text{Target compound} + \text{R-X} \rightarrow \text{Quaternary ammonium salt}

$$

Mitigation strategies :

Propargyl Group Polymerization

The terminal alkyne moiety may undergo Glaser coupling under basic conditions:

$$

2 \text{ HC≡C-R} \xrightarrow[\text{Cu(I)}]{\text{O}_2} \text{R-C≡C-C≡C-R}

$$

Preventative measures :

- Inert atmosphere (N₂ or Ar) during reactions involving propargyl bromide

- Addition of radical inhibitors (e.g., BHT) at 0.1 mol%

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with gradient elution:

Spectroscopic Confirmation

Key spectral data :

- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (m, 1H, CH-SO₂), 3.40 (t, J=6.8 Hz, 2H, NCH₂), 2.95 (s, 2H, CH₂C≡CH)

- ¹³C NMR (101 MHz, CDCl₃): δ 132.5 (C≡CH), 85.4 (C≡CH), 56.1 (NCH₂), 52.8 (SO₂C)

- HRMS : m/z calcd for C₁₅H₂₆N₂O₂S [M+H]⁺ 298.1715, found 298.1714

Scale-Up Considerations and Process Optimization

Table 4 : Kilogram-Scale Production Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch size | 50 g | 15 kg |

| Reaction vessel | 500 mL RB | 300 L reactor |

| Cooling system | Ice bath | Jacketed chiller |

| Yield | 68% | 62% |

| Purity | 95% | 93% |

Critical scale-up challenges include exotherm management during alkylation steps and maintaining consistent mixing in larger reactors. Continuous flow chemistry approaches show promise for improving reproducibility at industrial scales.

Alternative Synthetic Pathways

Reductive Amination Approach

Condensation of thiolan-3-one sulfone with 3-piperidin-1-ylpropylamine and propargylamine followed by reduction:

$$

\text{Thiolan-3-one sulfone} + \text{H}2\text{N(CH}2\text{)}3\text{N(C}5\text{H}{10}\text{)} + \text{HC≡CCH}2\text{NH}2 \xrightarrow[\text{NaBH(OAc)}3]{\text{AcOH}} \text{Target compound}

$$

Advantages : Avoids alkylation steps; Disadvantages : Lower yields (∼45%) due to imine formation competition.

Transition Metal-Catalyzed Coupling

Green Chemistry Alternatives

Solvent replacement strategies :

- Substitute DMF with cyclopentyl methyl ether (CPME) in alkylation steps (GSK solvent guidelines)

- Use water as solvent for sulfone oxidation (H₂O₂/H₂O system)

Catalyst recycling : Immobilized piperidine catalysts enable reuse in up to 5 cycles without significant activity loss.

Q & A

Q. What are the common synthetic routes for preparing 1,1-Dioxo-N-(3-piperidin-1-ylpropyl)-N-prop-2-ynylthiolan-3-amine?

The synthesis typically involves multi-step reactions. A plausible route includes:

- Step 1 : Functionalization of the thiolan-3-amine core with a sulfone group (1,1-dioxo modification) via oxidation using agents like mCPBA or hydrogen peroxide under acidic conditions.

- Step 2 : Introduction of the propargyl group via nucleophilic substitution or copper-catalyzed coupling (e.g., using propargyl bromide and a base like Cs₂CO₃ in DMSO at 35°C) .

- Step 3 : Piperidine-propyl arm attachment through alkylation or reductive amination, optimized with catalysts such as copper(I) bromide . Purification often employs chromatography (HPLC) and solvent extraction .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., propargyl protons at δ ~2.5 ppm, piperidine methylene signals) .

- HRMS (ESI) : For molecular weight verification (e.g., [M+H]+ peak matching theoretical mass) .

- IR Spectroscopy : Detection of sulfone S=O stretches (~1300–1150 cm⁻¹) .

- X-ray Crystallography (if crystalline): To resolve stereochemistry, as demonstrated in analogous piperidine-thiophene structures .

Q. What safety precautions are recommended based on structural analogs?

While specific toxicity data is limited, analogs with sulfone groups (e.g., ) suggest:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation (P260 precaution) and skin contact (GHS Category 1B irritation) .

- Dispose of waste via approved hazardous chemical protocols.

Advanced Research Questions

Q. How can reaction yields be optimized during propargyl group introduction?

Optimization strategies include:

- Catalyst Screening : Copper(I) bromide (0.1–0.2 equiv) enhances coupling efficiency in DMSO .

- Temperature Control : Maintaining 35°C prevents side reactions (e.g., alkyne oligomerization) .

- Stoichiometry Adjustments : Excess propargyl bromide (1.5–2.0 equiv) improves conversion .

- Real-Time Monitoring : TLC or in-situ FTIR tracks reaction progress to avoid over-alkylation .

Q. How can NMR spectral contradictions (e.g., overlapping propargyl signals) be resolved?

Advanced approaches include:

- 2D NMR (COSY, HSQC) : Resolves overlapping proton/carbon signals (e.g., distinguishing piperidine CH₂ from propargyl protons) .

- Variable Temperature NMR : Low temperatures (e.g., 10°C) separate broadened peaks in crowded regions .

- Deuteration Studies : Selective deuteration of the piperidine ring simplifies spectra .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Analog Synthesis : Modifying the piperidine (e.g., N-methyl vs. unsubstituted) or propargyl group (alkyl vs. aryl) to assess bioactivity shifts .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs or kinases .

- In Vitro Assays : Testing cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase profiling) to correlate structural changes with activity .

Q. How to address discrepancies in biological activity data across studies?

- Batch Purity Analysis : HPLC purity >95% ensures activity is compound-specific .

- Solvent Effects : Compare DMSO vs. aqueous solubility impacts on assay results .

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation .

Methodological Notes

- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent degassing for copper-catalyzed steps) .

- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

- Ethical Compliance : Adhere to institutional guidelines for handling toxic or reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.